1-(2-Methyl-4-nitrophenyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-(2-methyl-4-nitrophenyl)pyrrolidine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUZLPJVFYLEHSV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)[N+](=O)[O-])N2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3070676 |

Source

|

| Record name | Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

206.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

67828-58-4 |

Source

|

| Record name | 1-(2-Methyl-4-nitrophenyl)pyrrolidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=67828-58-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067828584 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3070676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-(2-methyl-4-nitrophenyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.061.144 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

1-(2-Methyl-4-nitrophenyl)pyrrolidine synthesis pathway

An In-Depth Technical Guide to the Synthesis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive overview of the principal synthetic pathways for obtaining this compound, a substituted aromatic amine with potential applications in pharmaceutical and materials science research. The document is intended for an audience of researchers, chemists, and drug development professionals, offering an in-depth analysis of two primary synthetic strategies: Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination. The guide explains the mechanistic underpinnings of each route, provides detailed experimental protocols, and discusses the rationale behind procedural choices to ensure both reproducibility and a thorough understanding of the reaction dynamics.

Introduction: The Significance of the N-Aryl Pyrrolidine Moiety

The pyrrolidine ring is a ubiquitous saturated heterocycle found in a vast array of natural products, alkaloids, and pharmaceuticals.[1][2][3] Its non-planar, flexible structure allows it to explore three-dimensional space, making it a valuable scaffold in medicinal chemistry for interacting with biological targets.[4] The specific molecule, this compound, combines this important heterocyclic motif with a substituted nitrophenyl group. The nitroaromatic component is a common precursor for the corresponding aniline, which can be further functionalized, making the title compound a versatile intermediate in organic synthesis. This guide focuses on the practical synthesis of this molecule, providing a robust framework for its laboratory-scale preparation.

Pathway I: Nucleophilic Aromatic Substitution (SNAr)

The Nucleophilic Aromatic Substitution (SNAr) pathway is a direct and often high-yielding method for the synthesis of N-aryl pyrrolidines, provided a suitable electrophilic aromatic precursor is available. This reaction is contingent on the presence of strong electron-withdrawing groups on the aromatic ring, which are necessary to activate it towards nucleophilic attack.

Mechanistic Rationale

The SNAr reaction proceeds via a two-step addition-elimination mechanism.[5] The key to this pathway's success is the presence of the nitro group (-NO₂) positioned para to the leaving group.

-

Nucleophilic Attack: The pyrrolidine nitrogen, acting as a nucleophile, attacks the carbon atom bearing the leaving group (typically a halide). This forms a resonance-stabilized, negatively charged intermediate known as a Meisenheimer complex.[5] The electron-withdrawing nitro group is crucial for stabilizing this intermediate by delocalizing the negative charge.[5][6]

-

Elimination: The aromaticity of the ring is restored through the expulsion of the leaving group, typically a fluoride or chloride ion. Fluorine is an exceptionally effective leaving group in SNAr reactions because its high electronegativity strongly polarizes the C-F bond, making the carbon highly electrophilic and susceptible to the initial nucleophilic attack.[5][6]

The presence of a methyl group ortho to the reaction site introduces some steric hindrance, which may slightly modulate the reaction rate but generally does not inhibit the reaction.

Visualizing the SNAr Workflow

Caption: A typical workflow for the SNAr synthesis of the target compound.

Detailed Experimental Protocol: SNAr

This protocol is adapted from analogous procedures for the synthesis of N-aryl pyrrolidines.[7]

-

Objective: To synthesize this compound from 1-fluoro-2-methyl-4-nitrobenzene and pyrrolidine.

-

Reagents & Materials:

-

1-Fluoro-2-methyl-4-nitrobenzene

-

Pyrrolidine (freshly distilled)

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Round-bottom flask with reflux condenser

-

Magnetic stirrer and heating mantle

-

Standard filtration apparatus

-

-

Procedure:

-

To a 100 mL round-bottom flask charged with a magnetic stir bar, add 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq).

-

Add anhydrous dimethylformamide (DMF) to dissolve the starting material (approx. 10 mL per gram of starting material).

-

To the stirred solution, add anhydrous potassium carbonate (K₂CO₃) (3.0 eq). The K₂CO₃ acts as a base to neutralize the HF formed in situ.

-

Add pyrrolidine (1.3 eq) dropwise to the suspension.

-

Equip the flask with a reflux condenser and heat the reaction mixture to 100°C.

-

Maintain stirring at this temperature for 12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, allow the reaction mixture to cool to room temperature.

-

Pour the mixture into an excess of cold water (approx. 30 mL).

-

A solid precipitate should form. Stir for 30 minutes to ensure complete precipitation.

-

Collect the solid by vacuum filtration, washing thoroughly with water.

-

Dry the collected solid under vacuum to afford the crude product, this compound, typically as a yellowish solid.[7] Further purification can be achieved by recrystallization from ethanol or column chromatography if necessary.

-

Pathway II: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a powerful and versatile palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8] It is particularly useful when the SNAr pathway is not feasible due to a less activated aryl halide (e.g., chlorides, bromides) or when milder reaction conditions are required.[9]

Mechanistic Rationale

The reaction proceeds through a catalytic cycle involving a palladium(0) species.[8][10]

-

Oxidative Addition: A low-valent palladium(0) complex, stabilized by phosphine ligands, undergoes oxidative addition into the aryl-halide bond (e.g., Ar-Br) to form a palladium(II) intermediate.

-

Amine Coordination & Deprotonation: The amine (pyrrolidine) coordinates to the palladium(II) center. A base (e.g., sodium tert-butoxide) then deprotonates the coordinated amine to form a palladium-amido complex.

-

Reductive Elimination: The final step is the reductive elimination of the desired N-aryl amine product, which regenerates the palladium(0) catalyst, allowing the cycle to continue.

The choice of ligand is critical. Sterically hindered and electron-rich phosphine ligands (e.g., biarylphosphines) are often required to promote the reductive elimination step and prevent side reactions.[11][12] While highly effective, a key consideration is the compatibility of the strong base required (often an alkoxide) with the nitro group, which can sometimes be susceptible to side reactions.[10]

Visualizing the Buchwald-Hartwig Catalytic Cycle

Caption: The catalytic cycle for the Buchwald-Hartwig amination reaction.

Detailed Experimental Protocol: Buchwald-Hartwig Amination

-

Objective: To synthesize this compound via palladium-catalyzed coupling of 1-bromo-2-methyl-4-nitrobenzene and pyrrolidine.

-

Reagents & Materials:

-

1-Bromo-2-methyl-4-nitrobenzene

-

Pyrrolidine

-

Palladium(II) Acetate [Pd(OAc)₂] or a pre-formed Pd(0) catalyst

-

A suitable phosphine ligand (e.g., XPhos, SPhos)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous and degassed

-

Schlenk flask or glovebox for inert atmosphere

-

-

Procedure:

-

Inert Atmosphere: This reaction is sensitive to oxygen; all steps must be performed under an inert atmosphere (e.g., argon or nitrogen) using Schlenk techniques or in a glovebox.[10]

-

To a dry Schlenk flask, add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).

-

Add 1-bromo-2-methyl-4-nitrobenzene (1.0 eq) and sodium tert-butoxide (1.4 eq).

-

Evacuate and backfill the flask with inert gas three times.

-

Add anhydrous, degassed toluene via syringe.

-

Finally, add pyrrolidine (1.2 eq) via syringe.

-

Seal the flask and heat the mixture to 80-110°C with vigorous stirring.

-

Monitor the reaction by TLC or GC-MS until the starting material is consumed.

-

Cool the reaction to room temperature and quench by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).

-

Extract the product with an organic solvent such as ethyl acetate (3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude residue by column chromatography on silica gel to yield the pure product.

-

Comparative Analysis and Data Summary

Both the SNAr and Buchwald-Hartwig methods are viable for synthesizing this compound. The choice of method often depends on the availability and cost of the starting materials and the desired scale of the reaction.

| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination |

| Aryl Substrate | Highly activated (e.g., 1-fluoro-2-methyl-4-nitrobenzene) | Less activated halides (Br, Cl) or triflates |

| Catalyst | None required (stoichiometric reaction) | Palladium catalyst and phosphine ligand required |

| Base | Weak inorganic base (e.g., K₂CO₃, Cs₂CO₃) | Strong, non-nucleophilic base (e.g., NaOtBu, LHMDS) |

| Atmosphere | Standard laboratory atmosphere | Strict inert atmosphere required |

| Cost & Simplicity | Generally simpler, lower cost (no catalyst/ligand) | More complex, higher cost due to precious metal and ligand |

| Scope | Limited by need for activated aryl halide | Broader substrate scope and functional group tolerance[8] |

Conclusion

The synthesis of this compound can be effectively achieved through two primary, well-established methodologies. The Nucleophilic Aromatic Substitution (SNAr) pathway offers a straightforward, catalyst-free approach when starting from a highly activated precursor like 1-fluoro-2-methyl-4-nitrobenzene. For substrates with less reactive leaving groups, the Buchwald-Hartwig amination provides a powerful and versatile alternative, albeit one that requires careful control of atmospheric conditions and the use of a palladium catalyst system. The selection of the optimal pathway will be dictated by factors including starting material availability, cost, scale, and the specific capabilities of the research laboratory. This guide provides the foundational knowledge and practical protocols necessary for the successful implementation of either approach.

References

-

ResearchGate. (n.d.). Nucleophilic aromatic substitution reaction of 1-fluoro-4-nitrobenzene... Retrieved from [Link]

-

ResearchGate. (n.d.). Scheme 5: Nucleophilic aromatic substitution of 4-fluoro-1-nitrobenzene... Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]

-

Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

-

MDPI. (n.d.). Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. Retrieved from [Link]

-

PubMed. (2016). Dichotomy of Reductive Addition of Amines to Cyclopropyl Ketones vs Pyrrolidine Synthesis. Retrieved from [Link]

-

ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Retrieved from [Link]

-

PubMed. (2017). Buchwald-Hartwig Amination of Nitroarenes. Retrieved from [Link]

-

Organic Chemistry Portal. (n.d.). Buchwald-Hartwig Cross Coupling Reaction. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Mechanistic Studies on the Synthesis of Pyrrolidines and Piperidines via Copper-Catalyzed Intramolecular C–H Amination. Retrieved from [Link]

-

SpringerLink. (n.d.). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Retrieved from [Link]

-

Wikipedia. (n.d.). Pyrrolidine. Retrieved from [Link]

Sources

- 1. mdpi.com [mdpi.com]

- 2. Pyrrolidine - Wikipedia [en.wikipedia.org]

- 3. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 4. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 9. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. Buchwald-Hartwig Amination of Nitroarenes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

physicochemical properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

An In-depth Technical Guide to the Physicochemical Properties of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

Abstract

This technical guide provides a comprehensive analysis of the physicochemical properties, synthesis, and characterization of this compound (CAS No: 177898-30-7). This compound is a critical intermediate in the synthesis of pharmacologically active molecules, notably inhibitors of the 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) enzyme. A thorough understanding of its properties is therefore essential for process optimization, scalability, and formulation in drug development. This document consolidates predicted computational data with experimentally verified information from patent literature, including detailed synthetic protocols and spectroscopic analysis. Furthermore, it provides standardized, field-proven methodologies for the experimental determination of key parameters such as aqueous solubility and lipophilicity, equipping researchers with the necessary tools for robust characterization.

Introduction

This compound is a substituted N-arylpyrrolidine that has garnered significant interest in medicinal chemistry. Its primary importance lies in its role as a key structural fragment and starting material for the synthesis of more complex therapeutic candidates. Specifically, it serves as a foundational building block for a class of inhibitors targeting the 11-beta-hydroxysteroid dehydrogenase type 1 (11-β-HSD1) enzyme, a key regulator of glucocorticoid metabolism implicated in metabolic syndrome and diabetes.

The efficiency of synthesis, purification, and formulation of any subsequent active pharmaceutical ingredient (API) is fundamentally dependent on the physicochemical properties of its intermediates. Properties such as solubility, lipophilicity (logP), and ionization state (pKa) govern reaction conditions, dictate the choice of purification techniques (e.g., crystallization vs. chromatography), and influence the overall process yield and purity. This guide serves as a centralized resource for researchers, providing both known data and the necessary experimental frameworks to fully characterize this important synthetic intermediate.

Molecular and Structural Data

A precise understanding of the molecular structure and its fundamental identifiers is the bedrock of all further chemical and physical analysis.

Core Identifiers

The essential molecular and registration data for this compound are summarized in the table below.

| Parameter | Value | Source |

| CAS Number | 177898-30-7 | |

| Molecular Formula | C₁₁H₁₄N₂O₂ | |

| Molecular Weight | 206.24 g/mol | |

| Canonical SMILES | CC1=C(C=C(C=C1)[O-])N2CCCC2 | |

| InChI Key | YQGVPFGUVTERTD-UHFFFAOYSA-N |

Chemical Structure

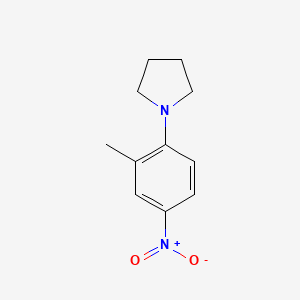

The two-dimensional structure of the molecule is depicted below. The key features include a pyrrolidine ring attached to a benzene ring, which is substituted with a methyl group ortho to the point of attachment and a nitro group para to it.

Spectroscopic Confirmation

Structural confirmation has been reported in the patent literature via proton Nuclear Magnetic Resonance (¹H NMR). The spectrum was recorded in CDCl₃, and the reported chemical shifts (δ) are consistent with the assigned structure.

-

¹H NMR (CDCl₃, 400 MHz): δ 7.98 (d, J=2.8 Hz, 1H), 7.89 (dd, J=8.8, 2.8 Hz, 1H), 7.24 (d, J=8.8 Hz, 1H), 3.25-3.19 (m, 4H), 2.39 (s, 3H), 2.10-2.04 (m, 4H).

-

Expert Interpretation: The downfield signals at 7.98, 7.89, and 7.24 ppm correspond to the three protons on the electron-deficient nitro-substituted aromatic ring. The singlet at 2.39 ppm is characteristic of the methyl (-CH₃) group. The multiplets at 3.25-3.19 and 2.10-2.04 ppm represent the protons of the pyrrolidine ring, with the former being the two methylene groups adjacent to the nitrogen atom.

-

Physicochemical Properties

This section details the key physicochemical properties. A critical distinction is made between computationally predicted values, which are useful for initial assessment, and experimentally determined values, which are required for definitive process design.

Overview and Data Summary

| Property | Predicted Value | Experimental Value | Significance |

| Melting Point | 71-74 °C | Not Reported | Purity assessment, solid-state stability |

| Boiling Point | 358.0 ± 25.0 °C at 760 mmHg | Not Reported | Distillation/purification conditions |

| Density | 1.2 ± 0.1 g/cm³ | Not Reported | Process calculations, reaction volume |

| logP | 2.88 | Not Reported | Lipophilicity, solubility, chromatographic behavior |

| pKa | 1.63 ± 0.10 (most basic) | Not Reported | Aqueous solubility, extraction pH |

| Polar Surface Area | 39.0 Ų | Not Reported | Membrane permeability, solubility |

Predicted values are sourced from chemical databases and should be used as estimates pending experimental verification.

Lipophilicity (logP)

The predicted octanol-water partition coefficient (logP) of 2.88 indicates that the compound is moderately lipophilic.

-

Practical Implications:

-

Solubility: It is expected to have low aqueous solubility and good solubility in organic solvents like dichloromethane, ethyl acetate, and acetone.

-

Purification: The lipophilicity makes it well-suited for purification via normal-phase silica gel chromatography. For reverse-phase HPLC, it would be well-retained, requiring a significant proportion of organic solvent for elution.

-

Extractions: During a reaction workup, the compound will preferentially partition into the organic layer during a standard aqueous/organic extraction.

-

Ionization State (pKa)

The most basic center is the pyrrolidine nitrogen. Its predicted pKa of 1.63 is very low for an aliphatic amine.

-

Expert Causality: The low basicity is a direct result of the electron-withdrawing effect of the nitro-substituted aromatic ring. The nitrogen lone pair is delocalized into the π-system of the ring, significantly reducing its ability to accept a proton.

-

Practical Implications: The compound will be largely neutral across the entire practical pH range (pH 2-12). This means that pH-based extraction techniques to move the compound into an aqueous layer by protonation will be ineffective. Its purification and handling are therefore simplified as it will not exist in multiple ionization states under typical conditions.

Synthesis and Characterization

The compound is synthesized via a nucleophilic aromatic substitution (SNAr) reaction.

Synthetic Pathway

The reaction involves the displacement of a fluoride ion from 1-fluoro-2-methyl-4-nitrobenzene by pyrrolidine. The nitro group, being strongly electron-withdrawing, activates the aromatic ring towards nucleophilic attack, particularly at the para position.

Detailed Synthesis Protocol

The following protocol is adapted from the procedure described in patent WO2005014544A1.

Step-by-Step Methodology:

-

Reaction Setup: To a solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO, approx. 5 mL per mmol of starting material) is added pyrrolidine (1.2 eq).

-

Scientist's Note: DMSO is the solvent of choice as its polar, aprotic nature stabilizes the charged Meisenheimer complex intermediate in the SNAr mechanism, accelerating the reaction. A slight excess of pyrrolidine ensures the complete consumption of the limiting reagent.

-

-

Heating: The reaction mixture is heated to 80 °C and stirred for 16 hours.

-

Scientist's Note: Heating provides the necessary activation energy. The reaction progress should be monitored by a suitable technique like TLC or LC-MS to confirm the disappearance of the starting material.

-

-

Workup: The reaction mixture is cooled to room temperature and partitioned between ethyl acetate and water.

-

Scientist's Note: This is a standard aqueous workup. The desired product partitions into the ethyl acetate layer, while the DMSO solvent and any inorganic byproducts are removed in the aqueous layer.

-

-

Extraction & Drying: The aqueous layer is extracted twice more with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

-

Scientist's Note: The brine wash removes residual water from the organic phase. Na₂SO₄ is a neutral drying agent suitable for this compound.

-

-

Purification: The crude residue is purified by flash column chromatography on silica gel to afford the title compound.

-

Scientist's Note: Given the moderate lipophilicity, a gradient elution system, for example, starting with hexane and gradually increasing the proportion of ethyl acetate, would be effective for separating the product from non-polar impurities and highly polar baseline material.

-

Standardized Protocols for Experimental Verification

To move beyond predicted data, the following standardized protocols are provided for the experimental determination of critical physicochemical properties.

Protocol: Determination of Aqueous Thermodynamic Solubility (Shake-Flask Method)

This protocol determines the equilibrium solubility of a compound in an aqueous buffer, considered the gold standard for thermodynamic solubility.

Step-by-Step Methodology:

-

Preparation: Prepare a phosphate-buffered saline (PBS) solution at pH 7.4 to mimic physiological conditions.

-

Incubation: Add an excess amount of solid this compound to a known volume of the buffer in a glass vial. The amount should be enough to ensure that undissolved solid remains at equilibrium.

-

Equilibration: Seal the vial and agitate it in a shaker bath at a constant temperature (e.g., 25 °C) for at least 24 hours to ensure equilibrium is reached.

-

Phase Separation: After equilibration, allow the sample to stand undisturbed (or centrifuge at high speed) to allow the undissolved solid to settle completely.

-

Sampling: Carefully withdraw a small, precise aliquot from the clear supernatant, ensuring no solid particles are transferred.

-

Analysis: Dilute the aliquot with a suitable organic solvent (e.g., acetonitrile) and quantify the concentration of the dissolved compound using a pre-validated, calibrated HPLC-UV method against a standard curve of known concentrations.

Conclusion

This compound is a moderately lipophilic, non-ionizable small molecule of significant value as a synthetic intermediate. Its physicochemical profile, characterized by low predicted basicity and moderate logP, renders it amenable to standard organic synthesis and purification techniques, particularly SNAr reactions and silica gel chromatography. While a substantial amount of predictive data exists, this guide highlights the experimentally confirmed synthesis and NMR characterization from the patent literature. For GMP-level process development and regulatory filings, the provided standardized protocols for determining thermodynamic solubility and other key parameters must be employed to replace predicted values with robust experimental data.

References

- Title: Adamantyl-substituted amides and their use as inhibitors of 11-beta-hydroxysteroid dehydrogenase type 1 Source: World Intellectual Property Organization, Patent WO2005014544A1 URL

-

Title: this compound Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: this compound Source: Mol-Instincts Chemical Database URL: [Link]

A Technical Guide to 1-(2-Methyl-4-nitrophenyl)pyrrolidine (CAS: 67828-58-4): Synthesis, Properties, and Applications in Modern Research

Abstract

This technical guide provides an in-depth analysis of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a heterocyclic compound of significant interest in medicinal chemistry and synthetic research. We will explore its core physicochemical properties, delineate the mechanistic rationale behind its synthesis, provide a detailed experimental protocol, and discuss its potential applications based on the biological activities of structurally related analogues. The synthesis is primarily achieved through a Nucleophilic Aromatic Substitution (SNAr) reaction, a cornerstone of modern organic synthesis for creating carbon-nitrogen bonds on activated aromatic systems. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this versatile chemical entity.

Physicochemical and Structural Characteristics

This compound is an organic compound featuring a pyrrolidine ring N-substituted to a 2-methyl-4-nitrophenyl group. The presence of the electron-withdrawing nitro group and the saturated heterocyclic pyrrolidine moiety defines its chemical reactivity and potential biological profile.

Table 1: Physicochemical Properties

| Property | Value | Reference(s) |

| CAS Number | 67828-58-4 | [1] |

| Molecular Formula | C₁₁H₁₄N₂O₂ | [1] |

| Molecular Weight | 206.24 g/mol | [2] |

| Synonyms | 5-Nitro-2-(1-pyrrolidinyl)toluene, Pyrrolidine, 1-(2-methyl-4-nitrophenyl)- | [1] |

Core Synthesis and Mechanistic Rationale

The formation of this compound is a classic example of Nucleophilic Aromatic Substitution (SNAr). This reaction is fundamental in pharmaceutical and agrochemical industries for installing amine functionalities onto aromatic rings.[3]

The Chemistry of Formation: Nucleophilic Aromatic Substitution (SNAr)

The SNAr mechanism proceeds effectively under two primary conditions: the aromatic ring must possess a suitable leaving group (typically a halide), and the ring's electron density must be significantly reduced by the presence of strong electron-withdrawing groups (EWGs).[4]

-

The Nucleophile: Pyrrolidine is a cyclic secondary amine that acts as a potent nucleophile.[5] Its nitrogen atom's lone pair of electrons initiates the attack on the electron-deficient aromatic ring. The nucleophilicity of pyrrolidine can be influenced by the solvent system, but it remains a robust reactant for SNAr processes.[6]

-

The Aromatic Substrate: A suitable precursor, such as 1-fluoro-2-methyl-4-nitrobenzene, serves as the electrophile. The fluorine atom is an excellent leaving group for SNAr reactions.

-

The Activating Group: The nitro group (-NO₂) at the para-position to the leaving group is the critical activating feature. Its powerful electron-withdrawing nature delocalizes the negative charge of the aromatic ring in the reaction intermediate, thereby stabilizing it and lowering the activation energy of the reaction.[3][4] This stabilization is most effective when the EWG is positioned ortho or para to the site of substitution.[4]

The reaction follows a stepwise addition-elimination sequence:

-

Addition Step: The nucleophilic pyrrolidine attacks the carbon atom bearing the leaving group, forming a resonance-stabilized anionic intermediate known as a Meisenheimer complex.[3]

-

Elimination Step: The aromaticity of the ring is restored by the departure of the leaving group (e.g., fluoride ion), yielding the final substituted product.

Mechanistic Visualization

The following diagram illustrates the SNAr mechanism for the synthesis of the title compound.

Caption: SNAr reaction mechanism.

Experimental Protocol: Synthesis of this compound

This protocol is adapted from established SNAr procedures involving substituted nitroaromatics and cyclic amines.[7][8]

Materials and Reagents:

-

1-Fluoro-2-methyl-4-nitrobenzene

-

Pyrrolidine

-

Potassium Carbonate (K₂CO₃), anhydrous

-

Dimethylformamide (DMF), anhydrous

-

Ethyl acetate

-

Brine (saturated NaCl solution)

-

Magnesium Sulfate (MgSO₄), anhydrous

-

Deionized water

Procedure:

-

To a stirred solution of 1-fluoro-2-methyl-4-nitrobenzene (1.0 eq) in anhydrous DMF in a round-bottom flask, add anhydrous potassium carbonate (3.0 eq).

-

Add pyrrolidine (1.3 eq) dropwise to the suspension at room temperature.

-

Heat the reaction mixture to 85-100°C and maintain for 2-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into deionized water and stir.

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to afford the pure this compound.

Synthesis Workflow Visualization

Sources

- 1. CAS Common Chemistry [commonchemistry.cas.org]

- 2. vibrantpharma.com [vibrantpharma.com]

- 3. vapourtec.com [vapourtec.com]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Uses and Properties of Pyrrolidine_Chemicalbook [chemicalbook.com]

- 6. Influence of solvent mixture on nucleophilicity parameters: the case of pyrrolidine in methanol–acetonitrile - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis and nucleophilic aromatic substitution of 3-fluoro-5-nitro-1-(pentafluorosulfanyl)benzene - PMC [pmc.ncbi.nlm.nih.gov]

- 8. 1-(2-BroMo-4-nitrophenyl)pyrrolidine synthesis - chemicalbook [chemicalbook.com]

An In-Depth Technical Guide to the Molecular Structure of 1-(2-Methyl-4-nitrophenyl)pyrrolidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the molecular structure of 1-(2-Methyl-4-nitrophenyl)pyrrolidine, a molecule of interest in medicinal chemistry and materials science. While a dedicated, in-depth experimental study on this specific compound is not extensively available in public-domain literature, this guide synthesizes information from analogous structures and predictive models to offer a robust understanding of its synthesis, structural characteristics, and potential applications. We will explore its probable synthetic route, predicted spectroscopic data, and the electronic and steric factors that govern its molecular conformation and reactivity. This document aims to serve as a foundational resource for researchers investigating this and related compounds.

Introduction

The pyrrolidine ring is a ubiquitous scaffold in a vast array of biologically active compounds, including numerous natural products and FDA-approved drugs.[1] Its conformational flexibility and ability to participate in hydrogen bonding make it a valuable component in designing molecules that interact with biological targets. The introduction of a substituted aromatic ring, such as the 2-methyl-4-nitrophenyl group, can significantly influence the electronic properties, lipophilicity, and steric profile of the parent pyrrolidine, thereby modulating its biological activity. The nitro group, in particular, is a strong electron-withdrawing group known to be a key pharmacophore in various antimicrobial and anticancer agents.[2][3] This guide focuses on the specific molecular architecture of this compound, providing a detailed examination of its structure and potential for further investigation.

Synthesis and Mechanistic Considerations

Proposed Synthetic Protocol

The synthesis would likely involve the reaction of a suitable 2-methyl-4-nitrophenyl halide with pyrrolidine. 1-Fluoro-2-methyl-4-nitrobenzene is the ideal precursor due to the high electronegativity of fluorine, which makes the ipso-carbon highly susceptible to nucleophilic attack and the fluoride ion an excellent leaving group.

Reaction:

-

Reactants: 1-Fluoro-2-methyl-4-nitrobenzene and Pyrrolidine

-

Solvent: A polar aprotic solvent such as Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) is recommended to facilitate the reaction.

-

Base: A mild inorganic base, such as potassium carbonate (K2CO3), is typically added to neutralize the hydrofluoric acid byproduct.

-

Temperature: The reaction is likely to proceed at an elevated temperature, for instance, by heating to 100 °C for several hours, similar to the synthesis of 1-(2-Bromo-4-nitrophenyl)pyrrolidine.[4]

Workflow:

Caption: Proposed workflow for the synthesis of this compound.

Mechanistic Insights

The SNAr mechanism for this reaction proceeds via a two-step addition-elimination pathway. The electron-withdrawing nitro group at the para-position and, to a lesser extent, the methyl group at the ortho-position, activate the aromatic ring for nucleophilic attack by the pyrrolidine nitrogen. The reaction forms a resonance-stabilized intermediate known as a Meisenheimer complex, which then eliminates the fluoride ion to yield the final product.

Molecular Structure and Spectroscopic Characterization

While experimental spectra for this compound are not available in the reviewed literature, we can predict its key spectroscopic features based on its structure and data from analogous compounds.

General Molecular Properties

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₄N₂O₂ | PubChem |

| Molecular Weight | 206.24 g/mol | PubChem |

| SMILES | CC1=C(C=C(C=C1)[O-])N2CCCC2 | PubChem |

| InChI | InChI=1S/C11H14N2O2/c1-9-8-10(13(14)15)4-5-11(9)12-6-2-3-7-12/h4-5,8H,2-3,6-7H2,1H3 | PubChem |

Nuclear Magnetic Resonance (NMR) Spectroscopy

Predicting the ¹H and ¹³C NMR spectra is crucial for the structural elucidation of organic molecules.[5]

¹H NMR (Predicted):

-

Aromatic Protons: The three protons on the phenyl ring are expected to appear as distinct signals in the downfield region (typically δ 7.0-8.5 ppm) due to the electron-withdrawing effect of the nitro group. The proton ortho to the nitro group and meta to the pyrrolidine ring would be the most deshielded. The coupling patterns (doublets and doublet of doublets) will be characteristic of a 1,2,4-trisubstituted benzene ring.

-

Pyrrolidine Protons: The protons on the pyrrolidine ring will appear in the upfield region. The α-protons (adjacent to the nitrogen) are expected to be around δ 3.4-3.8 ppm, while the β-protons will be further upfield, around δ 1.9-2.2 ppm. These will likely appear as multiplets due to complex spin-spin coupling.

-

Methyl Protons: The methyl group protons will appear as a singlet in the upfield region, likely around δ 2.2-2.5 ppm.

¹³C NMR (Predicted):

-

Aromatic Carbons: Six distinct signals are expected for the aromatic carbons. The carbon bearing the nitro group will be significantly downfield, as will the carbon attached to the pyrrolidine nitrogen. The other aromatic carbons will resonate at positions influenced by the electronic effects of the substituents.

-

Pyrrolidine Carbons: Two signals are expected for the pyrrolidine carbons, with the α-carbons appearing more downfield than the β-carbons.

-

Methyl Carbon: A single upfield signal will correspond to the methyl carbon.

Fourier-Transform Infrared (FTIR) Spectroscopy

The FTIR spectrum will provide valuable information about the functional groups present in the molecule.

-

N-O Stretching (Nitro Group): Strong, characteristic asymmetric and symmetric stretching vibrations are expected around 1520 cm⁻¹ and 1340 cm⁻¹, respectively.[6]

-

C-N Stretching: The stretching vibration of the aryl-N bond and the aliphatic C-N bonds of the pyrrolidine ring will appear in the fingerprint region, typically between 1350 cm⁻¹ and 1000 cm⁻¹.

-

C-H Stretching: Aromatic C-H stretching vibrations will be observed above 3000 cm⁻¹, while aliphatic C-H stretching from the pyrrolidine and methyl groups will appear just below 3000 cm⁻¹.

-

C=C Stretching: Aromatic ring C=C stretching vibrations will be present in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

The PubChem entry for this compound provides predicted mass-to-charge ratios (m/z) for various adducts, which are essential for confirming the molecular weight and fragmentation pattern.[7]

| Adduct | Predicted m/z |

| [M+H]⁺ | 207.11281 |

| [M+Na]⁺ | 229.09475 |

| [M-H]⁻ | 205.09825 |

| [M]⁺ | 206.10498 |

Crystal Structure

No experimental crystal structure for this compound has been reported. However, analysis of related structures, such as 1-(4-Nitrophenyl)pyrrolidine, suggests that the molecule is likely to be non-planar.[8] The pyrrolidine ring typically adopts an envelope or twisted conformation. The dihedral angle between the plane of the phenyl ring and the mean plane of the pyrrolidine ring will be influenced by steric hindrance between the ortho-methyl group and the pyrrolidine ring. This steric clash may force the pyrrolidine ring to twist out of the plane of the aromatic ring to a greater extent than in the unsubstituted analogue.

Caption: A 2D representation of the connectivity in this compound.

Potential Applications and Future Directions

While specific biological activity data for this compound is lacking, its structural motifs suggest potential for investigation in several areas of drug discovery and materials science.

-

Antimicrobial and Anticancer Research: The presence of the nitroaromatic group is a common feature in compounds with antibacterial and anticancer properties.[2][3] The pyrrolidine scaffold is also prevalent in many biologically active molecules.[1] Therefore, this compound could be a candidate for screening in these therapeutic areas.

-

Medicinal Chemistry Scaffold: This molecule can serve as a versatile intermediate for the synthesis of more complex derivatives. The nitro group can be reduced to an amine, providing a handle for further functionalization.

-

Materials Science: Nitroaromatic compounds can exhibit interesting optical and electronic properties, making them potential building blocks for novel materials.

Conclusion

This compound is a molecule with significant potential for further research. While a comprehensive experimental characterization is yet to be published, this guide provides a solid foundation for its synthesis, structural analysis, and potential applications based on established chemical principles and data from analogous compounds. Future experimental work to confirm the predicted spectroscopic data, determine the crystal structure, and evaluate the biological activity of this compound is highly encouraged and will be crucial in unlocking its full potential.

References

-

PubChem. This compound. National Center for Biotechnology Information. [Link].

-

SpectraBase. Pyrrolidine, 1-[(2-nitrophenyl)methyl]-. Wiley-VCH. [Link].

- Effects of Nitro-Substitution on the Spectroscopic and Self-Assembly Properties of BODIPY Dyes. Molecules. 2018;23(9):2295. doi:10.3390/molecules23092295.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier; 2005.

-

Royal Society of Chemistry. Supporting Information for Selective and tunable synthesis of 3-arylsuccinimides and 3-arylmaleimides from arenediazonium tetrafluoroborates and maleimides. [Link].

- Simple preparation of new N-(6-methyl-2-nitrophenyl-1,2,3,4-tetrahydroquinolin-4-yl) pyrrolidin-2-ones and their spectroscopic analysis.

- Li Petri, G., Raimondi, M. V., & Sprio, A. E. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4987.

- Identification and Biochemical Characterization of Pyrrolidinediones as Novel Inhibitors of the Bacterial Enzyme MurA. Journal of Medicinal Chemistry. 2021;64(21):16045–16069.

- Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY). Spectrochimica Acta Part A: Molecular and Biomolecular Spectroscopy. 2015;138:559-565.

- An Overview on Biological Importance of Pyrrolone and Pyrrolidinone Derivatives as Promising Scaffolds. Russian Journal of Organic Chemistry. 2021;57(10):1709-1728.

- 1H NMR spectra of N-[6-methyl-2-(4'-nitrophenyl)-1,2,3,4-tetrahydroquinolin-4-yl] pyrrolidin-2-one 14.

-

NIST. N-Phenylpyrrolidine. National Institute of Standards and Technology. [Link].

-

SpectraBase. Pyrrolidine. Wiley-VCH. [Link].

- Kumar, P., et al. (2016). Synthesis, in-silico EGFR potential and antimicrobial activity of sulfonylamino pyrrolidine derivatives. Bioorganic & Medicinal Chemistry Letters, 26(15), 3653-3658.

- Crystal Structure, Hirshfeld Surface Analysis, In-Silico and Antimycotic Investigations of Methyl 6-methyl-4-(4-nitrophenyl)

- (4-Nitrophenyl)methyl 2,3-dihydro-1H-pyrrole-1-carboxylate: crystal structure and Hirshfeld analysis.

- Synthesis, spectroscopic characterization, structural studies, thermal analysis and molecular docking of N-(2-methyl-5-nitrophenyl)-4-(pyridin-2-yl)pyrimidin-2-amine, a precursor for drug design against chronic myeloid leukemia. Acta Crystallographica Section C: Structural Chemistry. 2021;77(10):621-632.

- Crystal structure, Hirshfeld surface analysis and DFT study of N-(2-nitrophenyl)maleimide.

- NMR Spectra of Some Nitro-substituted N-Alkylanilines. III. The Conformation of N,3-Dimethyl-2,4,6-trinitroaniline. Acta Chemica Scandinavica. 1968;22:2341-2347.

- FTIR spectrum of 2-(4-nitrophenyl) 1, 4, 5-triphenyl 1H-imidazole.

- FTIR spectrum of (a) 4-nitrophenyl-4 0 -nitrobenzoate and (b) 4-aminophenyl-4 0 -aminobenzoate.

- Structure, Spectroscopy and Electronic Properties of Nitro Substituted Pyrazolines: Dft and Experimental Approach.

- Application of FTIR spectroscopy for structural characterization of ternary poly(acrylic acid)–metal–poly(vinyl pyrrolidone) complexes.

- Synthesis, crystallographic analysis and Hirshfeld surface analysis of 4-bromo-2-{[2-(5-bromo-2-nitrophenyl)hydrazin-1-ylidene]methyl}-5-fluorophenol.

- Crystal structure, Hirshfeld surface, and DFT studies of 4-((pyrrolidin-1-ylsulfonyl)methyl)aniline. European Journal of Chemistry. 2021;12(4):419-431.

- Preparation and Characterization of Polyvinylpyrrolidone/Cellulose Nanocrystals Composites. Polymers. 2018;10(12):1346.

- Synthesis, Crystal Structures, Hirshfeld Surface Analysis, Computational Investigations, Thermal Properties, and Electrochemical Analysis of Two New Cu(II) and Co(II) Coordination Polymers with the Ligand 5-Methyl-1-(pyridine-4-yl-methyl)

Sources

- 1. Preparation and characterization of amphiphilic poly-N-vinylpyrrolidone nanoparticles containing indomethacin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. rsc.org [rsc.org]

- 5. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 6. researchgate.net [researchgate.net]

- 7. jst-ud.vn [jst-ud.vn]

- 8. Growth and characterization of a new organic single crystal: 1-(4-Nitrophenyl) pyrrolidine (4NPY) - PubMed [pubmed.ncbi.nlm.nih.gov]

The Evolving Landscape of Pyrrolidines: A Technical Guide to the Biological Activity of Substituted Nitrophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

The pyrrolidine ring, a five-membered nitrogen-containing heterocycle, is a cornerstone of medicinal chemistry, gracing the structure of numerous natural products and FDA-approved drugs.[1][2] Its synthetic tractability and diverse biological activities make it a privileged scaffold in the quest for novel therapeutic agents.[3][4] This guide delves into the burgeoning field of substituted nitrophenyl pyrrolidines, a class of compounds demonstrating significant promise in antimicrobial, antioxidant, and anticancer applications. We will explore their synthesis, dissect the methodologies for evaluating their biological activity, and illuminate the power of computational tools in predicting their therapeutic potential.

I. The Synthetic Gateway: Crafting Nitrophenyl Pyrrolidines

The journey to understanding the biological activity of any compound begins with its synthesis. For substituted N-(nitrophenyl)pyrrolidines, a common and effective approach involves a two-step, one-pot amidation of the corresponding carboxylic acids.[5][6] This method offers a streamlined route to a diverse library of derivatives, which is crucial for establishing robust structure-activity relationships (SAR).

A generalized synthetic scheme is presented below. The process typically starts with the reaction of a substituted nitrophenyl halide with a pyrrolidine-2-carboxylic acid derivative. The resulting N-aryl pyrrolidine is then activated, often using thionyl chloride, to form an acid chloride intermediate. This reactive intermediate is subsequently treated with a variety of amines to yield the desired substituted nitrophenyl pyrrolidine amides.

Caption: Generalized synthetic workflow for substituted nitrophenyl pyrrolidines.

The choice of substituents on both the nitrophenyl ring and the amine component allows for systematic modification of the molecule's physicochemical properties, such as lipophilicity, electronic effects, and steric bulk. These modifications are instrumental in tuning the biological activity of the final compounds.

II. Unveiling Biological Potential: In Vitro Evaluation

Once synthesized, a rigorous evaluation of the biological activity of these compounds is paramount. This section details the standard protocols for assessing their antimicrobial and anticancer properties.

A. Antimicrobial Susceptibility Testing

The rise of antibiotic resistance necessitates the discovery of new antimicrobial agents.[7] Substituted nitrophenyl pyrrolidines have emerged as a promising class of compounds with potent antibacterial activity.[5] The following protocols are fundamental for determining their efficacy.

The broth microdilution method is a quantitative technique used to determine the lowest concentration of an antimicrobial agent that inhibits the visible growth of a microorganism.[8]

Step-by-Step Methodology:

-

Preparation of Bacterial Inoculum: From a fresh 18-24 hour agar plate, select 3-5 isolated colonies of the test bacterium. Suspend the colonies in a sterile broth (e.g., Mueller-Hinton Broth) and adjust the turbidity to match a 0.5 McFarland standard, which corresponds to approximately 1-2 x 10⁸ CFU/mL.[3]

-

Serial Dilution of Test Compounds: In a 96-well microtiter plate, perform a two-fold serial dilution of the substituted nitrophenyl pyrrolidine compounds in the appropriate broth. The concentration range should be chosen to encompass the expected MIC.

-

Inoculation: Inoculate each well with the standardized bacterial suspension. The final inoculum concentration should be approximately 5 x 10⁵ CFU/mL.

-

Controls: Include a positive control (broth with bacteria, no compound) to ensure bacterial growth and a negative control (broth only) to check for sterility. A standard antibiotic (e.g., streptomycin, nalidixic acid) should also be tested as a reference.[5]

-

Incubation: Incubate the plates at 35-37°C for 16-20 hours.

-

Reading the Results: The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) in the well.

The Kirby-Bauer test is a qualitative method to assess the susceptibility of bacteria to antimicrobial agents.[9][10]

Step-by-Step Methodology:

-

Prepare Bacterial Lawn: Using a sterile cotton swab dipped into a 0.5 McFarland standardized bacterial suspension, streak the entire surface of a Mueller-Hinton agar plate to create a uniform bacterial lawn.[9]

-

Apply Antimicrobial Disks: Aseptically place paper disks impregnated with a known concentration of the substituted nitrophenyl pyrrolidine onto the agar surface. Ensure the disks are placed at least 24 mm apart to avoid overlapping zones of inhibition.[10]

-

Incubation: Invert the plates and incubate at 35-37°C for 16-24 hours.

-

Measure Zones of Inhibition: After incubation, measure the diameter of the clear zone of no growth around each disk to the nearest millimeter. The size of the zone is indicative of the compound's antimicrobial activity.

B. Anticancer Activity Assessment

Several studies have highlighted the potential of substituted nitrophenyl pyrrolidines as anticancer agents.[11][12][13] The MTT assay is a widely used colorimetric assay to assess cell viability and cytotoxicity.[14]

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is based on the principle that metabolically active cells can reduce the yellow tetrazolium salt MTT to purple formazan crystals.[13] The amount of formazan produced is proportional to the number of viable cells.

Step-by-Step Methodology:

-

Cell Seeding: Seed cancer cells (e.g., A549, HCT-116, HepG2) in a 96-well plate at a density of 1 x 10⁴ cells/well and allow them to adhere for 24 hours.[12]

-

Compound Treatment: Treat the cells with various concentrations of the substituted nitrophenyl pyrrolidine compounds. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug like 5-fluorouracil).[12]

-

Incubation: Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a humidified 5% CO₂ atmosphere.[12]

-

MTT Addition: After the incubation period, add 20-50 µL of MTT solution (typically 5 mg/mL in PBS) to each well and incubate for another 2-4 hours.[13]

-

Formazan Solubilization: Carefully remove the medium and add a solubilizing agent, such as DMSO or a specialized solubilization solution, to dissolve the purple formazan crystals.[12]

-

Absorbance Measurement: Measure the absorbance of the solution at a wavelength of 540-590 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, can then be determined.

Caption: Workflow for in vitro biological evaluation of substituted nitrophenyl pyrrolidines.

III. Illuminating Mechanisms and Predicting Properties: In Silico Approaches

Computational methods are indispensable in modern drug discovery, offering a cost-effective and time-efficient way to predict the biological activity and pharmacokinetic properties of novel compounds.[6][15]

A. Molecular Docking: Visualizing Interactions

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor, providing insights into the binding affinity and the nature of the interactions.[16][17]

Generalized Molecular Docking Protocol:

-

Preparation of the Receptor: Obtain the 3D structure of the target protein from the Protein Data Bank (PDB). Prepare the protein by removing water molecules, adding hydrogen atoms, and assigning charges.[17]

-

Preparation of the Ligand: Generate the 3D structure of the substituted nitrophenyl pyrrolidine and optimize its geometry.

-

Grid Box Generation: Define the binding site on the receptor by creating a grid box that encompasses the active site.

-

Docking Simulation: Run the docking simulation using software like AutoDock or Glide. The program will explore different conformations of the ligand within the binding site and score them based on their binding affinity.

-

Analysis of Results: Analyze the docking poses to identify key interactions, such as hydrogen bonds and hydrophobic interactions, between the ligand and the receptor. This information is crucial for understanding the mechanism of action and for designing more potent inhibitors.

Caption: A simplified workflow for molecular docking studies.

B. ADMET Prediction: Assessing Drug-Likeness

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) prediction is a critical step in early-stage drug discovery to identify compounds with favorable pharmacokinetic profiles and minimize the risk of late-stage failures.[11][18] Various computational models and software can predict a range of ADMET properties.

Key ADMET Parameters to Predict:

-

Absorption: Prediction of properties like oral bioavailability and intestinal absorption.

-

Distribution: Estimation of plasma protein binding and blood-brain barrier penetration.

-

Metabolism: Identification of potential sites of metabolism by cytochrome P450 enzymes.

-

Excretion: Prediction of the route of elimination from the body.

-

Toxicity: Assessment of potential toxicities, such as carcinogenicity and hepatotoxicity.

By integrating these in silico predictions, researchers can prioritize compounds with a higher probability of success in clinical trials.[6]

IV. Structure-Activity Relationships: Decoding the Molecular Blueprint

The synthesis and biological evaluation of a library of substituted nitrophenyl pyrrolidines allow for the elucidation of structure-activity relationships (SAR). SAR studies are fundamental to understanding how specific structural features of a molecule influence its biological activity.

For instance, studies have shown that the position and nature of substituents on the nitrophenyl ring can significantly impact antimicrobial and anticancer potency.[19][20] Similarly, modifications to the amide portion of the molecule can influence its interaction with biological targets. A thorough SAR analysis is crucial for the rational design of more potent and selective therapeutic agents.

V. Concluding Remarks and Future Directions

Substituted nitrophenyl pyrrolidines represent a versatile and promising scaffold in the ongoing search for novel therapeutic agents. Their demonstrated antimicrobial, antioxidant, and anticancer activities, coupled with their synthetic accessibility, make them an attractive area for further investigation.

Future research should focus on elucidating the precise molecular mechanisms of action of these compounds. For anticancer activity, this includes identifying the specific signaling pathways they modulate and their effects on the cell cycle.[21][22] For antimicrobial activity, identifying the specific bacterial targets is crucial for understanding their spectrum of activity and for overcoming resistance.[23]

The integration of in vitro biological testing with in silico modeling will continue to be a powerful strategy for accelerating the discovery and development of new drugs based on the nitrophenyl pyrrolidine scaffold. By combining empirical data with predictive computational tools, researchers can navigate the complex landscape of drug discovery with greater efficiency and a higher probability of success.

References

-

Odusami, J. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

-

Kar, S., & Leszczynski, J. (2017). Recent advances of computational modeling for predicting drug metabolism: a perspective. Current drug metabolism, 18(12), 1106-1122. [Link]

-

Yuan, X., et al. (2022). Structure-Activity relationship of 1-(Furan-2ylmethyl)Pyrrolidine-Based Stimulation-2 (ST2) inhibitors for treating graft versus host disease. Bioorganic & Medicinal Chemistry, 71, 116942. [Link]

-

Wang, J., et al. (2007). ADMET Evaluation in Drug Discovery. 13. Development of in Silico Prediction Models for P-Glycoprotein Substrates. Molecular Pharmaceutics, 4(5), 735-748. [Link]

-

Cheng, F., et al. (2015). In silico ADME/T modelling for rational drug design. Quarterly Reviews of Biophysics, 48(4), 488-515. [Link]

-

Integra Biosciences. (2021). Antimicrobial susceptibility tests: A comprehensive review of the most commonly used methods. [Link]

-

Roche. (n.d.). MTT Assay Protocol for Cell Viability and Proliferation. [Link]

-

van de Waterbeemd, H., & Gifford, E. (2003). ADMET in silico modelling: towards prediction paradise?. Nature reviews Drug discovery, 2(3), 192-204. [Link]

-

Hardy Diagnostics. (2024). How to do a Kirby Bauer Disk Diffusion Antimicrobial Susceptibility Test. [Link]

-

Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. [Link]

-

OIE. (n.d.). METHODOLOGIES FOR ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]

-

Hardy Diagnostics. (2024, January 3). How to do a Kirby-Bauer Disk Diffusion Antimicrobial Susceptibility Test [Video]. YouTube. [Link]

-

Hsieh, H. P., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & medicinal chemistry letters, 23(20), 5649-5653. [Link]

-

Kumar, S., & Kumar, A. (2018). Molecular docking analysis of pyrrole derivatives with different breast cancer targets. Journal of Applied Pharmaceutical Science, 8(11), 073-079. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4972. [Link]

-

Odusami, J. A., et al. (2020). Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics. Bioorganic Chemistry, 105, 104340. [Link]

-

Basha, N. J., Basavarajaiah, S. M., & Shyamsunder, K. (2022). Therapeutic potential of pyrrole and pyrrolidine analogs: an update. Molecular diversity, 26(4), 2375-2401. [Link]

-

Odusami, J. A., et al. (2019). Towards Eradicating Antibiotic-Resistant Bacteria: Synthesis and Antibacterial Activities of Substituted N-(2-Nitrophenyl)pyrrolidine- and piperidine-2-carboxylic acids. Journal of the Chinese Pharmaceutical Sciences, 28(10), 704-715. [Link]

-

Butini, M. E., et al. (2020). New Synthetic Nitro-Pyrrolomycins as Promising Antibacterial and Anticancer Agents. Molecules, 25(11), 2588. [Link]

-

Hsieh, H. P., et al. (2013). Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead. Bioorganic & medicinal chemistry letters, 23(20), 5649-5653. [Link]

-

Wiley Online Library. (2021). Antimicrobial Properties and Applications of Pyrrolidone and Caprolactam-Based Materials. [Link]

-

ResearchGate. (2022). Bioactivity, molecular docking and anticancer behavior of pyrrolidine based Pt(II) complexes: Their kinetics, DNA and BSA binding study by spectroscopic methods. [Link]

-

Li Petri, G., et al. (2021). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds. Molecules, 26(16), 4972. [Link]

-

ResearchGate. (2021). Novel hydroxycinnamamide from morpholine and pyrrolidine: Synthesis, characterization, docking study, and anticancer activity against P388 leukemia murine cells. [Link]

-

Osinubi, A. D., et al. (2020). Synthesis and in vitro anticancer activities of substituted N-(4'-nitrophenyl)-l-prolinamides. Royal Society Open Science, 7(9), 200906. [Link]

-

Hryhorchuk, O., et al. (2022). Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety. Naunyn-Schmiedeberg's Archives of Pharmacology, 395(10), 1167-1181. [Link]

Sources

- 1. japsonline.com [japsonline.com]

- 2. MTT assay protocol | Abcam [abcam.com]

- 3. pdb.apec.org [pdb.apec.org]

- 4. pure.uj.ac.za [pure.uj.ac.za]

- 5. drugpatentwatch.com [drugpatentwatch.com]

- 6. In Silico Tools and Software to Predict ADMET of New Drug Candidates | Springer Nature Experiments [experiments.springernature.com]

- 7. Synthesis of substituted N-(2'-nitrophenyl)pyrrolidine-2-carboxamides towards the design of proline-rich antimicrobial peptide mimics to eliminate bacterial resistance to antibiotics - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. integra-biosciences.com [integra-biosciences.com]

- 9. hardydiagnostics.com [hardydiagnostics.com]

- 10. m.youtube.com [m.youtube.com]

- 11. audreyli.com [audreyli.com]

- 12. MTT (Assay protocol [protocols.io]

- 13. clyte.tech [clyte.tech]

- 14. broadpharm.com [broadpharm.com]

- 15. In silico ADME/T modelling for rational drug design | Quarterly Reviews of Biophysics | Cambridge Core [cambridge.org]

- 16. pdf.benchchem.com [pdf.benchchem.com]

- 17. Molecular docking analysis of pyrrole derivatives with different breast cancer targets - PMC [pmc.ncbi.nlm.nih.gov]

- 18. pubs.acs.org [pubs.acs.org]

- 19. pdf.benchchem.com [pdf.benchchem.com]

- 20. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Design, synthesis, and mechanism of action of 2-(3-hydroxy-5-methoxyphenyl)-6-pyrrolidinylquinolin-4-one as a potent anticancer lead - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. Pyrrole derivatives as potential anti-cancer therapeutics: synthesis, mechanisms of action, safety - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. researchgate.net [researchgate.net]

Unraveling the Therapeutic Potential of 1-(2-Methyl-4-nitrophenyl)pyrrolidine: A Technical Guide to Target Identification and Validation

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

The novel chemical entity, 1-(2-Methyl-4-nitrophenyl)pyrrolidine, presents a compelling scaffold for therapeutic development, integrating the biologically active pyrrolidine ring with an electronically distinct nitrophenyl moiety. In the absence of direct pharmacological data for this specific molecule, this technical guide outlines a rational, multi-pronged strategy for the identification and validation of its potential therapeutic targets. By leveraging structure-activity relationships gleaned from analogous compounds, we propose a hierarchical screening cascade designed to efficiently probe high-probability target classes, including monoamine transporters and key regulators of inflammatory pathways. This document provides not only the strategic framework but also detailed, field-proven experimental protocols to empower research teams in elucidating the mechanism of action and therapeutic promise of this compound.

Introduction: Deconstructing the Pharmacophore for Target Prioritization

The molecular architecture of this compound offers initial clues to its potential biological activities. The pyrrolidine core is a privileged scaffold in medicinal chemistry, known for its presence in a plethora of bioactive compounds. Derivatives of pyrrolidine have demonstrated a wide array of pharmacological effects, including but not limited to, potent inhibition of monoamine transporters such as the dopamine transporter (DAT) and norepinephrine transporter (NET)[1], as well as modulation of adrenergic receptors[2][3].

The 2-methyl-4-nitrophenyl substituent introduces a unique electronic and steric profile. Nitroaromatic compounds have been associated with a range of biological activities. For instance, some nitrofuran derivatives have exhibited anticancer properties by inducing oxidative stress and DNA damage[4]. Furthermore, the structurally related compound, 1-[4-fluoro-2-(2-nitrovinyl)phenyl]pyrrolidine, has been demonstrated to suppress Toll-like receptor (TLR) signaling pathways, indicating a potential for anti-inflammatory activity[5]. The development of nitroalkene-based inhibitors of the STING (Stimulator of Interferon Genes) pathway further supports the hypothesis that the nitro-substituted phenyl ring may direct the compound towards targets within innate immunity signaling cascades[6].

Based on this structural analysis, we propose the following primary target classes for investigation:

-

Monoamine Transporters (DAT and NET): High priority due to the established activity of many pyrrolidine-containing molecules[1].

-

Inflammatory Signaling Pathways (TLR and STING): A strong possibility given the bioactivity of related nitro-aromatic compounds[5][6].

-

Adrenergic Receptors: A secondary but plausible target class based on the broad pharmacology of the pyrrolidine scaffold[2][3].

-

Cancer-Related Targets: A broader, tertiary area of investigation prompted by the general cytotoxic potential of some nitro-aromatic and pyrrolidine derivatives[4][7].

This guide will focus on providing a detailed roadmap for the experimental validation of the highest priority target classes.

A Hierarchical Approach to Target Validation

We advocate for a tiered screening approach, commencing with broad, high-throughput assays to identify initial areas of biological activity, followed by more specific, mechanistic studies to confirm target engagement and functional modulation.

Experimental Protocols: A Step-by-Step Guide

Tier 1: Primary Screening

Before embarking on specific target-based assays, it is crucial to determine the general cytotoxicity of this compound to establish a suitable concentration range for subsequent experiments. The MTT assay is a reliable colorimetric method for assessing cell viability[8][9].

Protocol: MTT Cytotoxicity Assay

-

Cell Plating: Seed a panel of relevant cell lines (e.g., HEK293 for general toxicity, and specific lines for later assays like SH-SY5Y for neuronal targets) in a 96-well plate at a density of 5,000-10,000 cells per well. Allow cells to adhere overnight.

-

Compound Treatment: Prepare a serial dilution of this compound (e.g., from 100 µM down to 1 nM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include vehicle-only (e.g., DMSO) and untreated controls.

-

Incubation: Incubate the plate for 24-72 hours at 37°C in a humidified 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C, allowing viable cells to convert MTT to formazan crystals[10].

-

Solubilization: Add 100 µL of solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl) to each well to dissolve the formazan crystals.

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 (half-maximal inhibitory concentration) value.

This functional assay determines if the compound inhibits the reuptake of neurotransmitters by DAT and NET. A fluorescence-based assay provides a high-throughput, non-radioactive alternative[7][11].

Protocol: Neurotransmitter Transporter Uptake Assay

-

Cell Plating: Plate HEK293 cells stably expressing human DAT (hDAT) or human NET (hNET) in a 96-well, black, clear-bottom plate coated with poly-D-lysine. Seed at a density of 40,000-60,000 cells/well and allow them to adhere overnight[7].

-

Compound Pre-incubation: Remove the culture medium and add 100 µL of assay buffer (1X HBSS with 20 mM HEPES) containing various concentrations of this compound. Incubate for 10-30 minutes at 37°C[7]. A known inhibitor (e.g., desipramine for NET, venlafaxine for DAT) should be used as a positive control[1][12].

-

Substrate Addition: Add a fluorescent substrate that mimics the natural neurotransmitter (available in commercial kits) to all wells.

-

Kinetic Reading: Immediately place the plate in a fluorescence microplate reader and measure the fluorescence intensity every minute for 30-60 minutes (kinetic mode) or at a single endpoint after a defined incubation period.

-

Data Analysis: Calculate the rate of substrate uptake (slope of the kinetic read) or the endpoint fluorescence. Determine the IC50 of the test compound by plotting the percentage of inhibition against the compound concentration.

To investigate the potential anti-inflammatory effects, a luciferase reporter gene assay is employed to measure the activity of the NF-κB transcription factor, a key player in TLR signaling[13][14].

Protocol: NF-κB Luciferase Reporter Assay

-

Cell Transfection: Co-transfect HEK293T cells with an NF-κB-luciferase reporter plasmid and a constitutively expressed Renilla luciferase plasmid (for normalization)[15]. Plate the transfected cells in a 96-well plate.

-

Compound Treatment: Pre-treat the cells with various concentrations of this compound for 1-2 hours.

-

Pathway Stimulation: Stimulate the cells with a TLR agonist (e.g., LPS for TLR4) to activate the NF-κB pathway. Include unstimulated and vehicle-stimulated controls.

-

Incubation: Incubate for 6-8 hours to allow for luciferase expression.

-

Lysis and Luminescence Reading: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase assay system and a luminometer.

-

Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Calculate the percentage of inhibition of NF-κB activation relative to the stimulated control and determine the IC50 value.

Tier 2: Hit Confirmation and Target Deconvolution

If a significant and dose-dependent effect is observed in any of the primary screens, the next step is to confirm direct binding to the putative target and to validate this interaction within a cellular context.

CETSA is a powerful technique to verify target engagement in intact cells or cell lysates[16][17]. The principle is that a ligand binding to its target protein stabilizes it against thermal denaturation[18].

Protocol: Cellular Thermal Shift Assay (CETSA)

-

Cell Culture and Treatment: Culture the relevant cells (e.g., SH-SY5Y for DAT/NET) to a high density. Treat the cells with either vehicle or a saturating concentration of this compound for 1-2 hours at 37°C.

-

Heating: Aliquot the cell suspension into PCR tubes and heat them to a range of temperatures (e.g., 40°C to 70°C in 2°C increments) for 3 minutes, followed by cooling to room temperature[2].

-

Cell Lysis: Lyse the cells by freeze-thaw cycles or by adding a lysis buffer.

-

Separation of Soluble and Precipitated Proteins: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.

-

Protein Analysis: Carefully collect the supernatant containing the soluble proteins. Analyze the amount of the target protein remaining in the soluble fraction by Western blot or another protein detection method.

-

Data Analysis: Plot the amount of soluble target protein as a function of temperature for both vehicle- and compound-treated samples. A shift in the melting curve to a higher temperature in the presence of the compound indicates target stabilization and thus, direct engagement.

Advanced Target Profiling: Kinome and STING Pathway Analysis